molecular formula C11H14O3 B1434968 2-[(3-Methylphenyl)methoxy]propanoic acid CAS No. 1603174-94-2

2-[(3-Methylphenyl)methoxy]propanoic acid

Cat. No. B1434968
CAS RN: 1603174-94-2
M. Wt: 194.23 g/mol
InChI Key: MDAISAARVZQEHI-UHFFFAOYSA-N
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Description

“2-[(3-Methylphenyl)methoxy]propanoic acid” is a carboxylic acid building block . It has a molecular weight of 194.23 .


Synthesis Analysis

This compound can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((3-methylbenzyl)oxy)propanoic acid . The InChI code is 1S/C11H14O3/c1-8-4-3-5-10(6-8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) .


Chemical Reactions Analysis

As a carboxylic acid building block, it participates in the synthesis of 2-methyl-3-phenylpropanol .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Enantioseparation in Chromatography

A study by Jin, Bao, Sun, and Tong (2020) demonstrated the successful enantioseparation of 2-(3-Methylphenyl)propanic acid using countercurrent chromatography. This method utilized hydroxypropyl-β-cyclodextrin as a chiral selector, showing significant enantioseparation factors and high recovery and purity rates for the enantiomers. Such separation techniques are crucial in the study and application of chiral compounds in various fields, including pharmaceuticals and materials science (Yang Jin, Honglei Bao, Wenyu Sun, Shengqiang Tong, 2020).

Photochemical Synthesis

Research by Álvaro, García, Iborra, Miranda, and Primo (1987) explored new photochemical approaches to synthesize chromones. This study involved the irradiation of esters, including those derived from 2-butynoic, propynoic, 3-(ethylenedioxy)butanoic, 3,3-dimethoxypropanoic, and 3-oxobutanoic acids. The photorearrangement of these esters, leading to photo-Fries products, highlights the potential for innovative synthetic routes in organic chemistry (M. Álvaro, H. García, S. Iborra, M. Miranda, J. Primo, 1987).

Electrochemical Hydrogenation

Korotaeva, Rubinskaya, Rybakova, and Gultyai (2011) utilized electrosynthesis for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids. This research showed that electrochemical hydrogenation can be successfully used to produce 3-(methoxyphenyl)propanoic acids with high yield. Such methods are important in industrial and synthetic chemistry for creating specific molecular structures (L. Korotaeva, T. Rubinskaya, I. A. Rybakova, V. P. Gultyai, 2011).

Organic Synthesis and Biochemistry

Research in organic synthesis and biochemistry also utilizes derivatives of 2-[(3-Methylphenyl)methoxy]propanoic acid. Studies have explored the synthesis of various organic compounds, including α-Aminochalkones, and have investigated the chemical interactions and processes involved in these syntheses. These studies contribute significantly to the field of organic chemistry, providing insights into complex chemical reactions and the synthesis of novel compounds (L. Reichel, P. Pritze, 1974).

Safety and Hazards

The compound has several hazard statements including H315, H317, H319, and H335 . Precautionary measures include P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(3-methylphenyl)methoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAISAARVZQEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methylphenyl)methoxy]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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